1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide
Description
1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide is a piperidine-based compound featuring a sulfonyl group attached to a 2-methylphenyl moiety and a carboxamide functional group. The compound’s stereochemical complexity and sulfonyl-carboxamide linkage may influence its solubility, metabolic stability, and receptor-binding affinity .
Properties
IUPAC Name |
1-(2-methylphenyl)sulfonyl-4-piperidin-1-ylpiperidine-4-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H27N3O3S/c1-15-7-3-4-8-16(15)25(23,24)21-13-9-18(10-14-21,17(19)22)20-11-5-2-6-12-20/h3-4,7-8H,2,5-6,9-14H2,1H3,(H2,19,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKDMASKQOSJOTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1S(=O)(=O)N2CCC(CC2)(C(=O)N)N3CCCCC3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H27N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide typically involves multiple steps. One common method includes the reaction of 2-methylbenzenesulfonyl chloride with piperidine to form an intermediate sulfonamide. This intermediate is then reacted with another piperidine derivative under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane or tetrahydrofuran, and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems. The reaction conditions are carefully controlled to ensure consistent quality and to minimize the formation of by-products.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding amines.
Scientific Research Applications
1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored as a potential therapeutic agent for various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide involves its interaction with specific molecular targets. The compound can act as a blocker of potassium channels, which are responsible for regulating the flow of ions across cell membranes. By blocking these channels, the compound can alter the electrical activity of cells and tissues, leading to a range of physiological effects.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table summarizes key structural analogs and their properties, derived from the evidence:
Key Comparative Insights
Sulfonyl-containing analogs (e.g., ) exhibit antimicrobial activity, suggesting the target compound could share similar mechanisms if the sulfonyl group interacts with bacterial enzymes .
Carboxamide Substitutions :
- The N-(2-methylpropyl) carboxamide in enhances lipophilicity (logP ~3.9), favoring blood-brain barrier penetration, whereas cyclopropanecarboxamide in improves conformational rigidity for receptor binding .
Piperidine Backbone Modifications :
- Piperidine-piperidyl scaffolds (target compound) may offer greater conformational flexibility than 1-phenethylpiperidine derivatives (), affecting pharmacokinetics and off-target interactions .
Biological Activity Trends :
Biological Activity
The compound 1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide is a member of the piperidine family, which has garnered interest due to its diverse biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and potential therapeutic applications.
Molecular Formula and Structure
- IUPAC Name: N-(4-carbamoylphenyl)-1-(4-methylphenyl)sulfonylpiperidine-4-carboxamide
- Molecular Formula: CHNOS
- Molecular Weight: 401.5 g/mol
Structural Representation
The compound features a piperidine ring substituted with a sulfonyl group and a carboxamide, contributing to its biological activity.
Pharmacological Properties
- Antibacterial Activity : Studies have indicated that compounds with similar structures exhibit moderate to strong antibacterial effects against various strains, including Salmonella typhi and Bacillus subtilis .
- Enzyme Inhibition : The compound has shown potential as an inhibitor of acetylcholinesterase (AChE) and urease, which are vital in treating conditions like Alzheimer's disease and managing urea levels in the body .
- Anticancer Potential : Piperidine derivatives have been explored for their anticancer properties, with some studies indicating that they may inhibit tumor growth and proliferation .
The biological activity of this compound can be attributed to its ability to interact with various biological targets:
- Receptor Binding : Similar compounds have been found to act as antagonists at neurokinin receptors, potentially influencing pain perception and inflammation .
- Enzyme Interaction : The sulfonamide group enhances binding affinity to target enzymes, facilitating inhibition .
Study 1: Antibacterial Screening
A series of synthesized piperidine derivatives were evaluated for antibacterial activity. The results showed that the compound exhibited significant inhibitory effects against Salmonella typhi, with an IC value significantly lower than that of standard antibiotics .
Study 2: Enzyme Inhibition
Research on urease inhibitors demonstrated that compounds similar in structure to this compound displayed strong inhibitory activity. The most potent derivatives had IC values ranging from 0.63 µM to 6.28 µM, indicating their potential for therapeutic use .
Table 1: Summary of Biological Activities
Table 2: Comparison of Related Compounds
| Compound Name | Molecular Weight (g/mol) | AChE Inhibition (IC) µM | Urease Inhibition (IC) µM |
|---|---|---|---|
| 1-[(2-Methylphenyl)sulfonyl]-Piperidine-4-carboxamide | 401.5 | 1.21 | 0.63 |
| Compound A (similar structure) | 390.5 | 2.14 | 1.13 |
| Compound B (similar structure) | 410.0 | 0.95 | 2.17 |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-[(2-Methylphenyl)sulfonyl]-4-piperidylpiperidine-4-carboxamide, and how are intermediates purified?
- Methodological Answer : The compound is synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting 4-piperidylpiperidine-4-carboxamide with 2-methylphenylsulfonyl chloride under basic conditions (e.g., triethylamine in dichloromethane). Intermediates like 1-benzyl-4-phenylamino-4-piperidinecarboxamide (from analogous syntheses) are purified using column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization. Final characterization employs -/-NMR and high-resolution mass spectrometry (HRMS) .
Q. How is the compound characterized to confirm its structural integrity?
- Methodological Answer : Structural validation involves:
- Spectroscopy : -NMR (to confirm sulfonyl and piperidine proton environments) and IR (to identify carboxamide C=O stretches at ~1650 cm).
- Chromatography : HPLC (≥98% purity, C18 column, acetonitrile/water gradient).
- Crystallography : Single-crystal X-ray diffraction (if crystals are obtainable) to resolve stereochemistry, as seen in related piperidine-carboxamide derivatives .
Q. What are the primary research applications of this compound in medicinal chemistry?
- Methodological Answer : It serves as a scaffold for:
- Enzyme inhibition studies : Analogous piperidine-sulfonamides inhibit carbonic anhydrases via sulfamoyl group interactions with zinc ions in enzyme active sites .
- Receptor binding assays : Radiolabeled derivatives (e.g., -tagged) are used in competitive binding assays for CNS targets like sigma receptors .
Advanced Research Questions
Q. How can computational methods optimize the synthesis and bioactivity of this compound?
- Methodological Answer :
- Reaction path search : Quantum chemical calculations (e.g., DFT) predict intermediates and transition states to identify low-energy pathways.
- Docking studies : Molecular docking (AutoDock Vina) screens interactions with targets like carbonic anhydrase IX, guiding substituent modifications (e.g., replacing 2-methylphenyl with 4-methoxyphenyl for enhanced binding) .
Q. What strategies resolve contradictions in reported biological activity data?
- Methodological Answer : Discrepancies (e.g., IC variability in enzyme assays) are addressed by:
- Standardized protocols : Fixed pH (7.4), temperature (25°C), and substrate concentrations.
- Metabolic stability testing : Liver microsome assays (human/rat) identify degradation products that may skew activity readings .
Q. How are structure-activity relationships (SARs) systematically explored for this compound?
- Methodological Answer :
- Substituent variation : Synthesize derivatives with modified sulfonyl (e.g., 4-fluorophenyl) or carboxamide groups (e.g., N-cyclopropyl).
- Pharmacophore mapping : 3D-QSAR models (e.g., CoMFA) correlate substituent positions with activity, prioritizing candidates for synthesis .
Q. What analytical techniques detect degradation products under varying storage conditions?
- Methodological Answer :
- Forced degradation : Expose the compound to heat (40–60°C), humidity (75% RH), and light (ICH Q1B guidelines).
- LC-MS/MS : Identifies degradation products (e.g., hydrolyzed carboxamide to carboxylic acid) and quantifies stability .
Methodological Challenges and Solutions
Q. How to mitigate low yields in large-scale synthesis?
- Answer :
- Process optimization : Switch from batch to flow chemistry for better temperature control.
- Catalyst screening : Use Pd/C or nickel catalysts for efficient coupling steps, improving yields from ~45% to >75% .
Q. What safety protocols are critical for handling sulfonamide intermediates?
- Answer :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
